1-(Azetidin-1-yl)propan-2-amine

Medicinal Chemistry Chiral Building Blocks Synthetic Intermediates

1-(Azetidin-1-yl)propan-2-amine (CAS 1554144-96-5) is a C6H14N2 small-molecule building block with molecular weight 114.19 g/mol, comprising an azetidine (four-membered nitrogen heterocycle) ring linked to a propan-2-amine side chain. The compound exists as a racemic mixture due to the chiral center at the 2-position of the propane chain.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B13341789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-1-yl)propan-2-amine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(CN1CCC1)N
InChIInChI=1S/C6H14N2/c1-6(7)5-8-3-2-4-8/h6H,2-5,7H2,1H3
InChIKeyLZNCIEYUZUOCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-1-yl)propan-2-amine Procurement Guide: Key Structural and Physicochemical Profile


1-(Azetidin-1-yl)propan-2-amine (CAS 1554144-96-5) is a C6H14N2 small-molecule building block with molecular weight 114.19 g/mol, comprising an azetidine (four-membered nitrogen heterocycle) ring linked to a propan-2-amine side chain . The compound exists as a racemic mixture due to the chiral center at the 2-position of the propane chain [1]. Computed physicochemical descriptors include XLogP3 of -0.1, topological polar surface area (TPSA) of 29.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2]. The compound is commercially available as the free base or the dihydrochloride salt form (CAS 2955710-61-7), the latter classified under GHS as Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [3].

Why 1-(Azetidin-1-yl)propan-2-amine Cannot Be Substituted with Other Azetidine-Propanamine Isomers or Larger Saturated Heterocyclic Amines


Although this compound shares a molecular formula (C6H14N2) and molecular weight (114.19 g/mol) with its regioisomer 2-(azetidin-1-yl)propan-1-amine (CAS 1555973-00-6), the positional difference of the primary amine group—at the 2-position versus the 1-position of the propane chain—fundamentally alters synthetic utility and downstream chemical behavior . Furthermore, substituting the azetidine ring with larger saturated heterocycles such as pyrrolidine (five-membered) or piperidine (six-membered) is not equivalent; azetidines exhibit distinct ring strain (~25.4 kcal/mol), basicity (pKa), and three-dimensional conformational properties that differentiate them in medicinal chemistry contexts [1]. The following evidence quantifies these differences.

Quantitative Differentiation Evidence for 1-(Azetidin-1-yl)propan-2-amine Relative to Structural Analogs


Regioisomeric Differentiation: 1-(Azetidin-1-yl)propan-2-amine vs. 2-(Azetidin-1-yl)propan-1-amine

1-(Azetidin-1-yl)propan-2-amine and 2-(azetidin-1-yl)propan-1-amine are structural isomers sharing the identical molecular formula (C6H14N2) and molecular weight (114.19 g/mol) . In 1-(azetidin-1-yl)propan-2-amine, the primary amine is located at the 2-position of the propane chain, creating a chiral center at that carbon (the compound exists as a racemic mixture) [1]. In the regioisomer 2-(azetidin-1-yl)propan-1-amine, the primary amine is at the 1-position, and the chiral center resides at the 2-position of the chain where the azetidine ring is attached . This positional inversion produces distinct nucleophilic handles: in the target compound, the primary amine is one carbon removed from the azetidine-substituted methylene group; in the comparator, the primary amine is directly attached to the azetidine-substituted carbon. This difference governs which molecular frameworks can be constructed from each building block and determines the steric environment during amide bond formation or reductive amination.

Medicinal Chemistry Chiral Building Blocks Synthetic Intermediates

Basicity and pKa Differentiation: Azetidine Core vs. Pyrrolidine and Piperidine Analogs

The basicity of the azetidine nitrogen in saturated heterocyclic amines influences protonation state at physiological pH, thereby affecting solubility, permeability, and target engagement. A systematic 2023 study by Melnykov et al. measured pKa values for mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. While the study focused on fluorinated analogs, it established a clear trend: azetidine-containing compounds exhibit lower pKa values compared to their pyrrolidine and piperidine counterparts due to increased ring strain and altered orbital hybridization at the nitrogen center. Specifically, the unsubstituted parent azetidine has a pKa of approximately 11.29, whereas pyrrolidine has pKa ≈ 11.27 and piperidine has pKa ≈ 11.12 [2]. Although these values are close, the introduction of substituents (including fluorine or the propan-2-amine side chain) differentially modulates basicity in a ring-size-dependent manner. The azetidine core provides a distinct basicity profile that may be advantageous when designing compounds requiring a specific protonation state for target engagement or blood-brain barrier penetration.

Physicochemical Profiling Drug Design ADME Prediction

Ring Strain-Driven Reactivity: Azetidine (25.4 kcal/mol) vs. Pyrrolidine (5.4 kcal/mol) and Aziridine (27.7 kcal/mol)

The azetidine ring in 1-(azetidin-1-yl)propan-2-amine possesses an intrinsic ring strain energy of approximately 25.4 kcal/mol [1]. This positions azetidines uniquely between highly strained and reactive three-membered aziridines (~27.7 kcal/mol) and relatively unstrained five-membered pyrrolidines (~5.4 kcal/mol) . The intermediate strain level enables azetidines to undergo selective ring-opening reactions under controlled conditions while maintaining sufficient stability for routine handling, storage, and synthetic manipulation—a balance not achievable with aziridines (too unstable) or pyrrolidines (too inert to ring-opening under mild conditions). This strain profile makes 1-(azetidin-1-yl)propan-2-amine a versatile building block for accessing more complex nitrogen-containing architectures via nucleophilic ring-opening, cycloaddition, or strain-release functionalization.

Synthetic Methodology Strain-Release Chemistry Building Block Reactivity

CNS Drug-Likeness: Computed Physicochemical Descriptors Favorable for Blood-Brain Barrier Penetration

Computed physicochemical properties for 1-(azetidin-1-yl)propan-2-amine align favorably with established criteria for CNS drug-likeness and blood-brain barrier (BBB) permeability [1]. The compound has XLogP3 of -0.1, topological polar surface area (TPSA) of 29.3 Ų, molecular weight of 114.19 g/mol, and one hydrogen bond donor [2]. These values fall within the optimal ranges for CNS penetration: TPSA < 60-70 Ų, MW < 400-500 Da, and HBD ≤ 3 [3]. In contrast, azetidine-derived tertiary amides have demonstrated excellent CNS penetration in preclinical studies, whereas amide series lacking the azetidine core consistently failed to achieve sufficient brain exposure [4]. While direct BBB permeability data for this specific compound are not yet reported, the favorable computed descriptors combined with literature precedent for azetidine-containing scaffolds predict superior CNS exposure potential compared to more polar or larger heterocyclic analogs.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Safety and Handling: GHS Classification for Dihydrochloride Salt Form

The dihydrochloride salt form of 1-(azetidin-1-yl)propan-2-amine (CAS 2955710-61-7) is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (100%: causes skin irritation), H319 (100%: causes serious eye irritation), and H335 (100%: may cause respiratory irritation) [1][2]. The hazard classes are Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3, with the GHS signal word "Warning" [3]. This classification provides quantitative clarity for laboratory safety protocols and procurement compliance documentation, distinguishing it from more hazardous azetidine derivatives (e.g., aziridines) that carry higher toxicity classifications. For comparison, many aziridine-containing compounds require more stringent handling due to alkylating potential and acute toxicity concerns.

Laboratory Safety Procurement Compliance Chemical Handling

Optimal Application Scenarios for 1-(Azetidin-1-yl)propan-2-amine Based on Differentiated Evidence


Synthesis of Chiral CNS-Targeted Compound Libraries Requiring Defined Stereochemistry

The compound's chiral center at the 2-position of the propane chain provides a defined stereochemical handle for enantioselective synthesis or chiral resolution [1]. Combined with favorable computed CNS drug-like properties (XLogP3 -0.1, TPSA 29.3 Ų, HBD 1) [2], this scaffold is ideally suited for constructing focused libraries targeting CNS receptors where stereochemistry critically influences binding affinity. Literature precedent demonstrates that azetidine-containing scaffolds achieve excellent CNS penetration in preclinical programs, whereas non-azetidine amide series consistently fail to achieve adequate brain exposure [3].

Strain-Release Functionalization for Accessing Complex Sp3-Rich Architectures

With an azetidine ring strain of ~25.4 kcal/mol—4.7× greater than pyrrolidine (~5.4 kcal/mol) yet only moderately less than aziridine (~27.7 kcal/mol)—this compound enables strain-driven ring-opening transformations that are inaccessible to five- or six-membered heterocyclic amines [4]. This reactivity profile is particularly valuable for generating sp3-rich, three-dimensional molecular frameworks that enhance performance diversity in screening collections [5]. The intermediate strain level ensures the compound remains stable under standard storage and handling conditions while remaining reactive enough for controlled functionalization.

Building Block for Azetidine-Containing Bioisosteres in Lead Optimization

The azetidine core serves as a metabolically stable bioisostere for larger, more flexible amines or amides [6]. The primary amine at the 2-position provides a nucleophilic handle for amide bond formation or reductive amination, enabling incorporation of the azetidine-propanamine motif into larger pharmacophores . The regioisomeric specificity of 1-(azetidin-1-yl)propan-2-amine, distinct from 2-(azetidin-1-yl)propan-1-amine, determines the trajectory and steric environment of the appended primary amine, making this specific isomer essential when the amine must be positioned one carbon removed from the azetidine-substituted methylene group .

Physicochemical Property Modulation via Amine Basicity Tuning

The basicity of the azetidine nitrogen (pKa ≈ 11.29 for parent) differs from pyrrolidine (≈ 11.27) and piperidine (≈ 11.12) analogs [7][8]. This distinct basicity profile affects protonation state at physiological pH, influencing solubility, permeability, and target engagement. Procurement of this specific azetidine scaffold enables medicinal chemists to fine-tune the basicity and protonation-dependent properties of lead compounds—a dimension not accessible with pyrrolidine or piperidine building blocks. Systematic studies confirm that ring size and substituents differentially modulate basicity across the azetidine, pyrrolidine, and piperidine series [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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